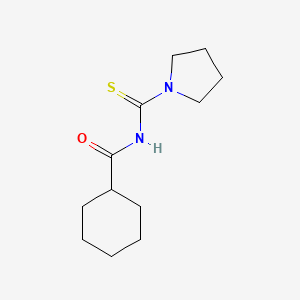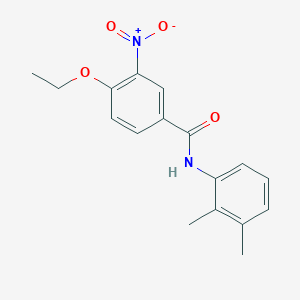![molecular formula C15H19N3OS B5708980 N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)
N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Wirkmechanismus
EHT 1864 targets Rho family GTPases, which are key regulators of cell migration, proliferation, and survival. RhoA is a member of the Rho family GTPases that plays a crucial role in cancer cell migration and invasion. EHT 1864 inhibits RhoA activity by binding to its effector domain, which disrupts the interaction between RhoA and its downstream effectors. This leads to the inhibition of cancer cell migration and invasion. In cardiovascular disease, RhoA plays a crucial role in vascular smooth muscle cell contraction and atherosclerosis. EHT 1864 inhibits RhoA activity, leading to improved vascular function and reduced atherosclerosis. In neurological disorders, RhoA plays a crucial role in neuroinflammation and cognitive function. EHT 1864 inhibits RhoA activity, leading to reduced neuroinflammation and improved cognitive function.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. In cancer research, EHT 1864 has been shown to inhibit cancer cell migration and invasion by targeting RhoA activity. In cardiovascular disease research, EHT 1864 has been shown to improve vascular function and reduce atherosclerosis by inhibiting RhoA activity. In neurological disorder research, EHT 1864 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting RhoA activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EHT 1864 is its specificity for RhoA activity. This allows for precise targeting of RhoA activity without affecting other Rho family GTPases. However, one of the limitations of EHT 1864 is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of EHT 1864. One direction is the development of more potent and selective inhibitors of RhoA activity. Another direction is the investigation of the potential therapeutic applications of EHT 1864 in other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Additionally, the development of more efficient synthesis methods for EHT 1864 could enable its use in larger-scale experiments and clinical trials.
Synthesemethoden
EHT 1864 can be synthesized using a three-step procedure. The first step involves the synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]acetic acid from 1-methylimidazole and chloroacetic acid. The second step involves the coupling of the thioacid with 2-bromo-6-ethyltoluene in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the reduction of the resulting ester using a reducing agent, such as lithium aluminum hydride (LiAlH4), to yield EHT 1864.
Wissenschaftliche Forschungsanwendungen
EHT 1864 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, EHT 1864 has been shown to inhibit the migration and invasion of cancer cells by targeting Rho family GTPases. In cardiovascular disease research, EHT 1864 has been shown to improve vascular function and reduce atherosclerosis by inhibiting RhoA activity. In neurological disorder research, EHT 1864 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting RhoA activity.
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-12-7-5-6-11(2)14(12)17-13(19)10-20-15-16-8-9-18(15)3/h5-9H,4,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQSGSFKIDFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6938670 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)

![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)




![N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)
![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)